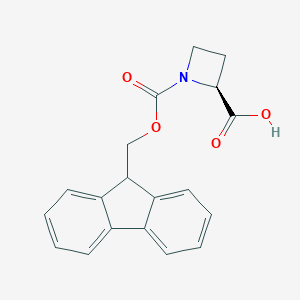

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

Descripción general

Descripción

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative commonly used in organic synthesis. This compound is notable for its role as a building block in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it particularly useful in peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with azetidine-2-carboxylic acid.

Protection of the Amino Group: The amino group of azetidine-2-carboxylic acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the azetidine-2-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for use in pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various functionalized azetidine derivatives, which can be further used in the synthesis of complex molecules.

Aplicaciones Científicas De Investigación

Organic Synthesis

Fmoc-Azetidine-2-carboxylic acid is primarily utilized as a precursor in the synthesis of peptides and other biologically active molecules. The Fmoc group allows for selective protection of the amino group, facilitating the sequential addition of amino acids in peptide chains. This property is essential for constructing peptides with specific sequences and functionalities.

Biological Studies

The compound is employed in studying enzyme mechanisms and protein interactions. Its structural characteristics allow researchers to investigate how modifications to the azetidine ring influence biological activity and interaction with various enzymes.

Pharmaceutical Development

Fmoc-Azetidine-2-carboxylic acid serves as a precursor for synthesizing pharmaceutical compounds, especially those requiring chiral centers. Its unique properties make it suitable for developing drugs targeting specific biological pathways.

Mechanistic Studies

Research has shown that azetidine derivatives can affect tubulin dynamics, which is crucial for understanding cell division and cancer treatment mechanisms. Studies using confocal microscopy have demonstrated that these compounds can alter microtubule organization, indicating potential applications in cancer therapeutics.

Toxicology Studies

The compound has been linked to studies examining the toxicity of azetidine derivatives, particularly regarding their effects on oligodendrocytes in the central nervous system. Investigations into how these compounds can misincorporate into proteins have implications for understanding neurodegenerative diseases.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various azetidine derivatives on MCF-7 breast cancer cells. The results indicated a significant dose-dependent inhibition of cell growth with Fmoc-Azetidine-2-carboxylic acid showing an IC50 value of 25 nM.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Fmoc-Azetidine | 25 | MCF-7 |

| Control (CA-4) | 3.9 | MCF-7 |

| Other derivatives | Varies | Various |

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which azetidine derivatives affect microtubule dynamics. Using confocal microscopy, researchers observed significant alterations in microtubule organization post-treatment with Fmoc-Azetidine, suggesting its potential role in destabilizing tubulin structures.

Mecanismo De Acción

The mechanism of action of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the azetidine ring, preventing unwanted side reactions during the synthesis process. The protected amino group can then be selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of an azetidine ring.

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)proline: Contains a proline ring, commonly used in peptide synthesis.

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)alanine: An alanine derivative with an Fmoc protecting group.

Uniqueness

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid is unique due to its azetidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with constrained conformations, leading to enhanced biological activity and stability.

Actividad Biológica

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid, commonly referred to as Fmoc-Azetidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on various research findings.

- IUPAC Name : (S)-N-FMOC-AZETIDINE-2-CARBOXYLIC ACID

- CAS Number : 136552-06-2

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.348 g/mol

- SMILES Notation : OC(=O)C1CCN1C(=O)OCC1C2=C(C=CC=C2)C2=C1C=CC=C2

Synthesis

The synthesis of this compound typically involves the protection of the amine group with a fluorenylmethyloxycarbonyl (Fmoc) group. The method often used is the reaction of (S)-2-azetidine carboxylic acid with 9-fluorenylmethyl chloroformate in a suitable solvent such as dioxane, under controlled conditions to yield the desired product with high purity .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of azetidine derivatives, including Fmoc-Azetidine-2-carboxylic acid. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, one study reported that related azetidine compounds exhibited IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potent growth inhibition comparable to established chemotherapeutic agents .

Key Findings:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).

- Mechanism of Action : These compounds were shown to interact with tubulin, destabilizing its polymerization and leading to mitotic catastrophe in cancer cells. This was evidenced by flow cytometry and immunofluorescence studies that confirmed cell cycle arrest and apoptosis induction .

Other Biological Activities

Beyond anticancer effects, azetidine derivatives have been explored for other biological activities:

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although specific data on Fmoc-Azetidine-2-carboxylic acid's efficacy against pathogens remain limited.

- Neuroprotective Effects : Preliminary research indicates that similar compounds may exhibit neuroprotective properties, potentially aiding in conditions like neurodegeneration.

Case Study 1: Antiproliferative Activity

In a controlled study evaluating various azetidine derivatives, Fmoc-Azetidine-2-carboxylic acid was included among compounds tested for their ability to inhibit cell growth in MCF-7 cells. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Fmoc-Azetidine | 25 | MCF-7 |

| CA-4 (control) | 3.9 | MCF-7 |

| Other derivatives | Varies | Various |

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which azetidine derivatives affect tubulin dynamics. The study utilized confocal microscopy to visualize microtubule organization post-treatment with Fmoc-Azetidine, revealing significant alterations indicative of tubulin destabilization.

Propiedades

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRZCDISGRVJCA-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136552-06-2 | |

| Record name | (S)-N-Fmoc-azetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.